N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O/c1-15-12-16(2)31(29-15)22-10-9-21(27-28-22)30-11-5-6-17(14-30)23(32)24-13-20-25-18-7-3-4-8-19(18)26-20/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3,(H,24,32)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZEGQEDYYDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=NC5=CC=CC=C5N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic molecule that incorporates a benzimidazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure combining a benzimidazole ring with a piperidine and pyridazine substituent. Its molecular formula is with a molecular weight of 392.46 g/mol. The presence of multiple nitrogen-containing heterocycles suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity.
Biological Activity Overview
Research indicates that compounds containing the benzimidazole scaffold exhibit a broad spectrum of pharmacological activities, including:
- Anticancer Activity : Benzimidazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : These compounds often show significant antibacterial and antifungal activity against a range of pathogens.
- Antiinflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Anticancer Activity
A study evaluating the anticancer potential of benzimidazole derivatives highlighted their effectiveness against several cancer types, including breast and lung cancers. The compound in focus was shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation (e.g., Akt, ERK) .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
In vitro studies demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications at specific positions on the benzimidazole ring or the piperidine can enhance potency and selectivity for particular biological targets. For instance, substituents on the piperidine nitrogen can influence binding affinity to target proteins involved in tumor growth and metastasis .
Case Study 1: Antitumor Efficacy
In a preclinical study involving xenograft models, this compound was administered to mice with established tumors. The results showed a significant reduction in tumor volume compared to controls, with minimal toxicity observed .
Case Study 2: Antibacterial Screening
A series of antibacterial tests were conducted using this compound against clinical isolates of resistant bacterial strains. The compound demonstrated MIC values in the low micromolar range, indicating strong antibacterial properties .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzimidazole and pyridazine moieties. Critical steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine-carboxamide and benzimidazole-methyl groups .
- Protection/Deprotection : Temporary protection of reactive groups (e.g., amines) using tert-butoxycarbonyl (Boc) to prevent side reactions .
- Purification : Column chromatography (silica gel, gradients of ethyl acetate/hexane) and HPLC (C18 columns, acetonitrile/water mobile phase) to isolate intermediates and final compounds .
- Characterization : Confirm structures via H/C NMR (e.g., δ 11.55 ppm for benzimidazole NH in DMSO-d) and ESI-MS (e.g., m/z 392.2 [M+H]) .
Q. How is the compound characterized spectroscopically, and what analytical thresholds ensure purity?
- Methodological Answer :
- NMR Analysis : Assign peaks for diagnostic protons (e.g., pyridazine C-H at δ 8.63 ppm, piperidine protons at δ 3.85 ppm) and carbons (e.g., carbonyl carbons at ~170 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., observed m/z vs. theoretical within 5 ppm error) .
- Purity Standards : Require ≥95% HPLC purity (C18 column, UV detection at 254 nm) with baseline separation of impurities .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity Assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., urokinase receptor) via fluorogenic substrates and kinetic analysis .
Advanced Research Questions
Q. How can flow chemistry and design of experiments (DoE) optimize synthesis efficiency?
- Methodological Answer :
- Continuous Flow Systems : Improve reaction control (e.g., temperature, residence time) for exothermic steps like diazomethane formation .
- DoE Workflow : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, optimize pyrazole coupling using response surface modeling (RSM) to maximize yield .
- Process Analytical Technology (PAT) : Integrate inline FTIR or UV-vis for real-time monitoring of intermediate formation .
Q. How do structural modifications (e.g., substituents on pyrazole or benzimidazole) affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations (e.g., electron-withdrawing groups on pyrazole, methyl vs. ethyl on benzimidazole). Test in dose-response assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like histamine receptors. Validate with mutagenesis (e.g., H1/H4 receptor mutants) .
- Meta-Analysis : Compare logP, polar surface area, and IC trends across analogs to identify critical pharmacophores .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use reference compounds (e.g., cisplatin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) .
- Purity Verification : Reanalyze disputed batches via LC-MS to rule out impurities (e.g., residual DMAP in amide couplings) .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain variability .
Q. What strategies improve compound stability during storage and in biological matrices?
- Methodological Answer :
- Degradation Studies : Conduct forced degradation (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Identify hydrolytically labile groups (e.g., ester vs. amide) .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage. Use DMSO stocks at -80°C for in vitro assays .
- Plasma Stability : Incubate with liver microsomes or human plasma; quantify degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
